

An In-Depth Technical Guide to Biotin-D-Glucose: Structure and Applications

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Compound of Interest

Compound Name: *Biotin-D-Glucose*

Cat. No.: *B12362642*

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular probes is paramount. **Biotin-D-Glucose**, a conjugate of the essential vitamin biotin and the simple sugar D-glucose, serves as a valuable tool in various biological assays. This technical guide provides a detailed overview of its chemical structure, molecular weight, and a conceptual experimental workflow for its application in studying molecular interactions.

Core Molecular Attributes

Biotin-D-Glucose is a synthetic molecule that combines the high-affinity binding properties of biotin to streptavidin and avidin with the biological relevance of glucose. This dual nature allows for the specific targeting and subsequent detection or isolation of glucose-interacting proteins and cellular machinery.

Data Presentation: Molecular Properties

The fundamental quantitative data for **Biotin-D-Glucose** are summarized in the table below for quick reference.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₂₆ N ₂ O ₈ S	[1]
Molecular Weight	406.45 g/mol	[1][2]
Solubility	Soluble in DMSO	[2]
Storage Conditions	-20°C, protect from light	

Conceptual Experimental Protocol: Pull-Down Assay

A primary application of **Biotin-D-Glucose** is in pull-down assays to identify and isolate proteins that interact with glucose. The following is a detailed, conceptual methodology for such an experiment.

Experimental Methodology

- Cell Culture and Treatment:
 - Culture cells of interest to the desired confluency.
 - Incubate the cells with **Biotin-D-Glucose** for a predetermined period to allow for cellular uptake and interaction with target proteins.
- Cell Lysis:
 - After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess **Biotin-D-Glucose**.
 - Lyse the cells using a suitable lysis buffer containing protease inhibitors to release cellular proteins.
- Streptavidin Bead Incubation:
 - Incubate the cell lysate with streptavidin-coated magnetic beads. The high affinity of biotin for streptavidin will result in the capture of **Biotin-D-Glucose** and any interacting proteins

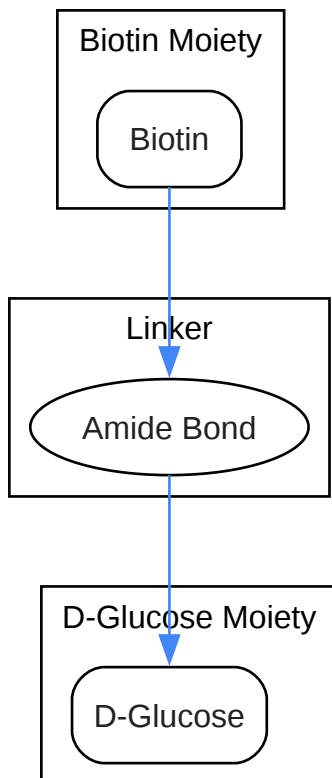
onto the beads.

- Washing:
 - Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
- Elution:
 - Elute the bound proteins from the beads. This can be achieved by using a competitive elution buffer containing a high concentration of free biotin or by denaturing the proteins with a sample buffer.
- Analysis:
 - Analyze the eluted proteins using techniques such as SDS-PAGE followed by Western blotting or mass spectrometry to identify the glucose-interacting proteins.

Mandatory Visualization

The following diagrams illustrate the chemical structure of **Biotin-D-Glucose** and a conceptual workflow for its use in a pull-down assay.

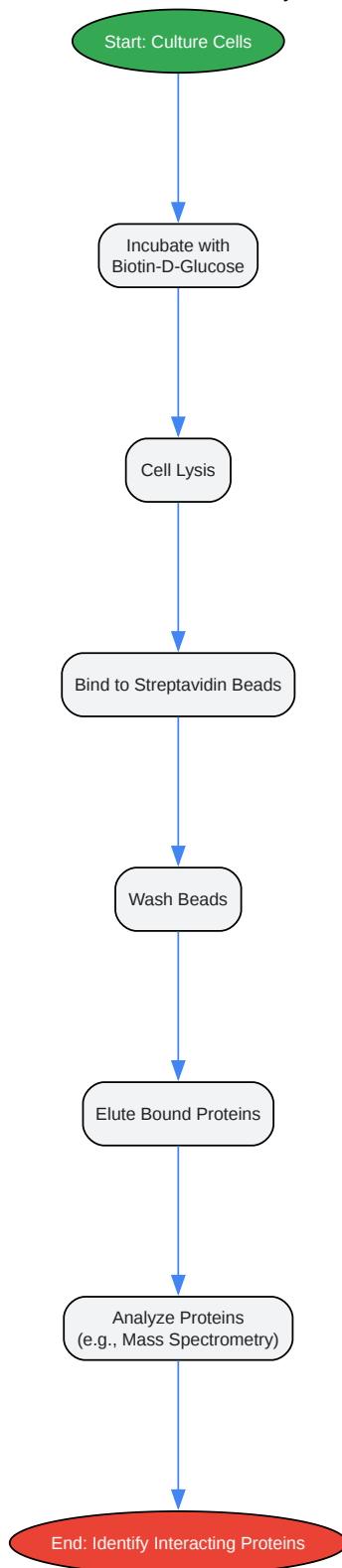
Chemical Structure of Biotin-D-Glucose



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Conceptual representation of the **Biotin-D-Glucose** structure.

Biotin-D-Glucose Pull-Down Assay Workflow



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*Workflow of a pull-down assay using **Biotin-D-Glucose**.*

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References

- 1. cenmed.com [cenmed.com]
- 2. abmole.com [abmole.com]
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